![molecular formula C20H23NO4 B4128457 methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)
methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate, also known as octocrylene, is a chemical compound commonly used in sunscreens and other cosmetic products. It is an organic compound that belongs to the class of aromatic ketones and is classified as a UVB filter.
Mécanisme D'action
Octocrylene acts as a UVB filter by absorbing UV radiation and converting it into heat. It works by absorbing the UV radiation and then releasing the energy as heat, which prevents the radiation from penetrating the skin and causing damage.
Biochemical and Physiological Effects:
Octocrylene has been shown to have minimal skin penetration and is considered safe for use in cosmetic products. It is not known to have any significant biochemical or physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Octocrylene is a widely used UVB filter in sunscreens and other cosmetic products. Its advantages include its ability to absorb UV radiation and prevent skin damage. However, its limitations include its limited solubility in water, which can make it difficult to incorporate into some formulations.
Orientations Futures
There are several future directions for research on methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate. One area of research could focus on improving the solubility of methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate in water to make it easier to incorporate into cosmetic formulations. Another area of research could focus on the development of new UV filters that are more effective and safer for use in cosmetic products. Additionally, research could be conducted to better understand the long-term effects of exposure to methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate and other UV filters on human health.
Applications De Recherche Scientifique
Octocrylene has been extensively studied for its use in sunscreens and other cosmetic products. It is a widely used UVB filter due to its ability to absorb UV radiation and prevent skin damage. Studies have shown that methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate is effective in protecting the skin from UVB radiation, which is known to cause sunburn and skin cancer.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-butan-2-ylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-14(2)15-9-11-16(12-10-15)25-13-19(22)21-18-8-6-5-7-17(18)20(23)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMUEINBGKKCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4128375.png)
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128387.png)
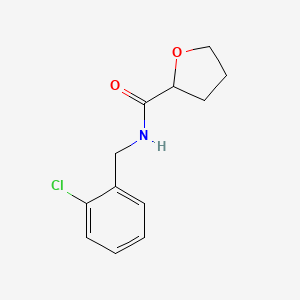
![4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128420.png)
![1,1'-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B4128426.png)
![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
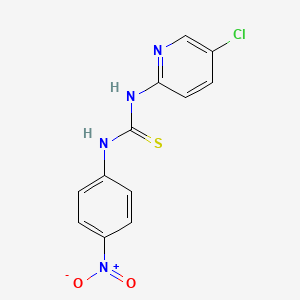
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)
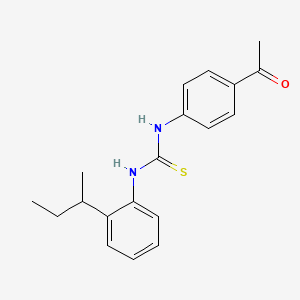
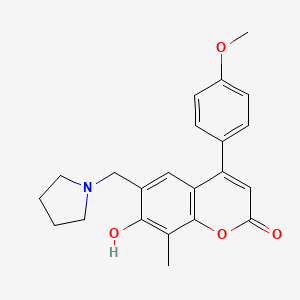
![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)
![4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B4128463.png)
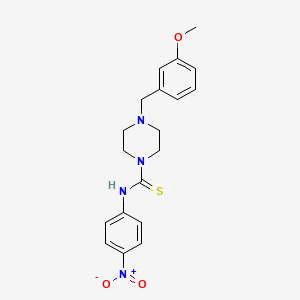
![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B4128476.png)